N-benzyl-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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Overview
Description
N-benzyl-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrazolopyrimidine core, which is known for its biological activity, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves multiple steps:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring.
Thioether Formation:
Benzylation: The final step involves the benzylation of the intermediate compound to yield the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving pyrazolopyrimidine derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrazolopyrimidine derivatives have shown efficacy.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide involves its interaction with specific molecular targets. The pyrazolopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-((1-(2-hydroxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- N-benzyl-2-((1-(2-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Uniqueness
N-benzyl-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
N-benzyl-2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-29-17-10-6-5-9-16(17)26-19-15(12-23-26)20(28)25-21(24-19)30-13-18(27)22-11-14-7-3-2-4-8-14/h2-10,12H,11,13H2,1H3,(H,22,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJSDSCDPGXRAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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